molecular formula C6H14O8P2 B13440467 (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid

Cat. No.: B13440467
M. Wt: 276.12 g/mol
InChI Key: TXFNACGJJKTUBW-XFMUEVFYSA-N
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Description

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid (CAS: 1416734-33-2), also known as Fosfomycin Impurity 14, is a bisphosphonate derivative structurally related to the antibiotic fosfomycin. Its molecular formula is C₆H₁₄O₈P₂ (molecular weight: 276.12 g/mol), featuring a unique combination of an epoxide (oxirane) ring derived from fosfomycin and a bisphosphonate group linked via a hydroxypropyl chain (Figure 1). This compound is primarily studied as an impurity in fosfomycin synthesis but may retain biological relevance due to structural similarities to phosphonic acid-based therapeutics .

Properties

Molecular Formula

C6H14O8P2

Molecular Weight

276.12 g/mol

IUPAC Name

[1-hydroxy-2-[hydroxy-[(2R,3S)-3-methyloxiran-2-yl]phosphoryl]oxypropyl]phosphonic acid

InChI

InChI=1S/C6H14O8P2/c1-3(5(7)15(8,9)10)14-16(11,12)6-4(2)13-6/h3-7H,1-2H3,(H,11,12)(H2,8,9,10)/t3?,4-,5?,6+/m0/s1

InChI Key

TXFNACGJJKTUBW-XFMUEVFYSA-N

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)OC(C)C(O)P(=O)(O)O

Canonical SMILES

CC1C(O1)P(=O)(O)OC(C)C(O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthesis via Phosphonate Derivatives and Dealkylation

A predominant method involves starting from dialkyl phosphonates, which are more accessible and easier to purify, followed by dealkylation to yield the free phosphonic acid:

  • Step 1: Formation of Dialkyl Phosphonate Intermediate

    The initial step entails the synthesis of a suitable dialkyl phosphonate precursor, such as diethyl or dimethyl phosphonate derivatives, through the reaction of phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃) with alcohols or via Michaelis–Arbuzov reaction. For example, the reaction of trialkyl phosphites with appropriate alkyl halides can generate the dialkyl phosphonate.

  • Step 2: Introduction of Hydroxypropyl Group

    The hydroxypropyl moiety can be introduced via nucleophilic addition or substitution reactions. One approach involves alkylation of the phosphonate with a suitable epoxide or halide derivative, such as (2R,3S)-3-methyloxirane, under basic or neutral conditions, to form a phosphonate ester bearing the hydroxypropyl group.

  • Step 3: Dealkylation to Phosphonic Acid

    The key step involves dealkylating the dialkyl phosphonate to the free phosphonic acid. Common methods include:

    • Acidic hydrolysis using concentrated hydrochloric acid (HCl) at elevated temperatures.
    • The McKenna procedure, which employs bromotrimethylsilane (TMSBr) followed by methanolysis, offering milder conditions and higher selectivity.

Data Table 1: Typical Dealkylation Conditions

Method Reagents Temperature Reaction Time Purity of Product References
Acidic hydrolysis HCl (6 M) 80–100°C 4–8 hours Moderate to high ,
McKenna procedure Bromotrimethylsilane (TMSBr) + Methanol Room temperature 12–24 hours High ,

Hydrolysis of Phosphonodiamides or Phosphonates

Another route involves hydrolyzing phosphonodiamides or phosphonates directly:

  • Phosphonodiamide Hydrolysis:
    Phosphonodiamides, synthesized via condensation of phosphonic dichlorides with amines, can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.

  • Hydrolysis of Dialkyl Phosphonates:
    As described, dialkyl phosphonates can be hydrolyzed using aqueous acids, often under reflux, to produce the free acid.

Direct Synthesis via Phosphorous Acid (H₃PO₃) and Organic Precursors

A more recent approach involves the direct formation of phosphonic acids from phosphorous acid and suitable organic substrates:

  • Reaction with Epoxides:
    Phosphorous acid can react with epoxides such as (2R,3S)-3-methyloxirane, in the presence of catalysts or under thermal conditions, to form the hydroxypropyl phosphonic acid derivatives directly.

  • Advantages:
    This method allows for the direct formation of the target compound with stereochemical control and fewer steps.

Biocatalytic and Biosynthetic Routes

While primarily of academic interest, biosynthetic pathways involving enzymatic transformations, such as the conversion of phosphoenolpyruvate to phosphonopyruvate, can be exploited for producing phosphonic acids, including derivatives like (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid, especially for natural product synthesis or biotechnological applications.

Summary of Key Preparation Techniques

Method Starting Material Key Reagents Conditions Remarks References
Dealkylation of phosphonates Dialkyl phosphonate derivatives HCl or TMSBr Reflux or room temp Widely used, scalable ,
Hydrolysis of phosphonodiamides Phosphonodiamides HCl or NaOH Reflux Good for specific derivatives ,
Direct addition of phosphorous acid Epoxides + H₃PO₃ Catalysts, heat Mild to moderate Stereoselective, fewer steps ,
Biosynthetic pathways Phosphoenolpyruvate Enzymatic catalysis Mild, aqueous Less common industrially ,

Chemical Reactions Analysis

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid has several scientific research applications. It is primarily used as an impurity standard in the analysis of Fosfomycin . Additionally, it may be used in studies related to the synthesis and characterization of phosphonic acid derivatives. Its applications extend to fields such as chemistry, biology, medicine, and industry, where it can be used to investigate the properties and behavior of similar compounds .

Mechanism of Action

The mechanism of action of (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid is closely related to that of Fosfomycin. Fosfomycin exerts its bactericidal effects by binding covalently to a cysteine residue in the active site of the UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) enzyme, rendering it inactive . This inhibition prevents the formation of the bacterial cell wall, leading to cell death . The molecular targets and pathways involved in the action of this compound are likely similar to those of Fosfomycin.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between the target compound and related phosphonic acid derivatives:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source
(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid C₆H₁₄O₈P₂ Epoxide, bisphosphonate Fosfomycin impurity, potential antibiotic derivative
Fosfomycin Tromethamine C₇H₁₈NO₇P Epoxide, phosphonic acid, tromethamine Broad-spectrum antibiotic
Pamidronate Disodium C₃H₉NNa₂O₇P₂ Amino, bisphosphonate Treatment of osteoporosis, hypercalcemia
CPP (NMDA Receptor Antagonist) C₇H₁₃N₂O₅P Carboxypiperazinyl, phosphonic acid Competitive NMDA receptor antagonist
FR-90098 C₇H₁₆NO₆P Hydroxamate, phosphonic acid Inhibitor of the MEP pathway
Dimethyl (2-hydroxy-2-phenylpropyl)phosphonate C₁₁H₁₇O₄P Phenyl, hydroxypropyl, methyl esters Synthetic intermediate
Key Observations:

Epoxide vs. Hydroxamate/Amino Groups: The target compound’s epoxide group (inherited from fosfomycin) distinguishes it from FR-90098 (hydroxamate) and Pamidronate (amino group). In contrast, Pamidronate’s amino group enhances bone-targeting affinity, a feature absent in the target compound .

Bisphosphonate vs. Monophosphonate: The bisphosphonate moiety in the target compound contrasts with monophosphonates like CPP and FR-90098.

Esterification Effects :

  • Dimethyl (2-hydroxy-2-phenylpropyl)phosphonate () demonstrates how esterification reduces polarity and enhances membrane permeability compared to free phosphonic acids. The target compound’s lack of ester groups may limit its bioavailability .

Biological Activity

(2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic acid is a phosphonic acid derivative that has garnered attention due to its biological activity, particularly in the context of antibiotic properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesizing findings from various studies and presenting relevant data.

Overview of Phosphonic Acids

Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms, including two hydroxy groups and one double-bonded oxygen (P=O). These compounds exhibit a range of biological activities, making them significant in medicinal chemistry. They are known for their roles as antibiotics, anti-cancer agents, and inhibitors of various enzymatic processes .

The synthesis of this compound typically involves the conversion of 2-hydroxypropylphosphonic acid into fosfomycin through enzymatic processes in organisms like Streptomyces fradiae. The mechanism involves stereospecific reactions where the compound undergoes epoxidation to form fosfomycin, a potent antibiotic targeting bacterial cell wall synthesis .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It primarily functions by inhibiting the enzyme MurA, which is crucial for peptidoglycan biosynthesis in bacterial cell walls. This inhibition leads to cell lysis and death in susceptible bacteria. Studies have shown that derivatives of this compound maintain efficacy against multi-drug resistant strains .

Cytotoxicity and Selectivity

Research indicates that this compound has low toxicity towards mammalian cells, with a CC50 value around 132 ± 20 μM, suggesting a favorable therapeutic index for potential clinical applications . In vitro studies have demonstrated that this compound shows selective cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

Case Studies and Research Findings

  • Antiplasmodial Activity : A derivative of phosphonates exhibited remarkable activity against Plasmodium falciparum, with an IC50 value of 74 nM. This highlights the potential application of phosphonic acids in treating malaria .
  • Cytotoxic Studies : Compounds similar to this compound were tested against various cancer cell lines (HepG2, MCF-7). Results indicated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics like 5-FU, suggesting their viability as anticancer agents .
  • Biodegradation Studies : The biodegradation pathways of fosfomycin by Rhizobium huakuii revealed that specific stereoisomers of hydroxypropylphosphonic acids are more readily mineralized, providing insights into environmental interactions and degradation processes .

Data Tables

Compound IC50 (nM) Cell Line Activity Type
(R)-Phosphonate Derivative74P. falciparumAntiplasmodial
Compound 7c<5HepG2Cytotoxic
Compound 14a9.71HeLaAnticancer

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing (2-Fosfomycinyl-1-(hydroxy)propyl)phosphonic Acid in pure form?

  • Methodological Answer : Utilize a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for molecular weight confirmation and structural elucidation . Complement this with nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical details (e.g., hydroxypropyl configuration). For quantification, employ calibrated assays with internal standards, adhering to protocols for reagent preparation and plate sealing to avoid cross-contamination .

Q. How can researchers assess the purity of synthesized this compound?

  • Methodological Answer : Perform high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection, using reference standards for impurities (e.g., unreacted precursors or byproducts) . Validate results against a standard curve generated from serial dilutions of a pure sample, ensuring compliance with assay limitations such as detection thresholds (e.g., <1% impurity) .

Q. What are the critical parameters for synthesizing phosphonic acid derivatives to ensure high yield?

  • Methodological Answer : Optimize reaction temperature, pH, and solvent polarity to stabilize intermediates. For example, maintain anhydrous conditions to prevent hydrolysis of phosphonyl groups. Use stoichiometric excess of fosfomycinyl precursors to drive the reaction, and monitor progress via thin-layer chromatography (TLC) or in situ FTIR .

Advanced Research Questions

Q. How can discrepancies in stability data for phosphonic acid derivatives under varying storage conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Use LC-MS/MS to track degradation products (e.g., hydrolyzed fosfomycinyl moieties) and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life . Reconcile conflicting data by standardizing sample preparation (e.g., buffer composition, exclusion of foaming agents) .

Q. What computational methods are suitable for predicting the reactivity of this compound in aqueous environments?

  • Methodological Answer : Employ density functional theory (DFT) to model hydrolysis pathways, focusing on the energy barriers for phosphonate ester cleavage. Validate predictions with experimental data from pH-dependent stability assays. Molecular dynamics simulations can further elucidate solvation effects and hydrogen-bonding interactions .

Q. How can cross-contamination during high-throughput screening of phosphonic acid derivatives be minimized?

  • Methodological Answer : Implement automated liquid handling systems with disposable tips and plate seals to prevent aerosol formation . Include negative controls (e.g., solvent-only wells) in each assay plate and statistically normalize data to account for background noise. Validate results using orthogonal techniques like differential scanning calorimetry (DSC) for thermal stability profiling .

Data Analysis and Interpretation

  • Typical Data Table for Stability Studies :

    Condition (Temperature/Humidity)Degradation Rate (%/month)Major Degradation ProductDetection Method
    4°C / 60% RH0.5None detectedLC-MS/MS
    25°C / 60% RH2.1Hydrolyzed fosfomycinylNMR
    40°C / 75% RH8.7Phosphonic acid dimerHPLC

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